6-Bromo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine
Overview
Description
6-Bromo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound with the molecular formula C10H11BrN2. It is a brominated derivative of pyrrolopyridine, characterized by the presence of a bromine atom at the 6th position and an isopropyl group at the 1st position of the pyrrolo[3,2-c]pyridine ring system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine typically involves the bromination of 1-isopropyl-1H-pyrrolo[3,2-c]pyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in an organic solvent such as dichloromethane, under reflux conditions . The reaction proceeds with the formation of the desired brominated product, which can be purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors and continuous flow systems to ensure consistent product quality and yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and crystallization is essential to obtain high-purity compounds suitable for further applications .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be used under controlled conditions.
Major Products Formed
The major products formed from substitution reactions depend on the nucleophile used. For example, substitution with an amine nucleophile would yield an amino derivative of the pyrrolopyridine ring .
Scientific Research Applications
6-Bromo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Bromo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. For instance, it may inhibit certain kinases or interact with DNA to exert its effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-1H-pyrrolo[3,2-c]pyridine: Lacks the isopropyl group at the 1st position.
6-Bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine: Contains a methyl group at the 7th position instead of an isopropyl group.
4,6-Dibromo-1H-pyrrolo[3,2-c]pyridine: Contains an additional bromine atom at the 4th position.
Uniqueness
6-Bromo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine is unique due to the presence of both a bromine atom and an isopropyl group, which can influence its reactivity and interaction with biological targets. This combination of substituents can enhance its potential as a lead compound in drug discovery and other applications .
Properties
IUPAC Name |
6-bromo-1-propan-2-ylpyrrolo[3,2-c]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2/c1-7(2)13-4-3-8-6-12-10(11)5-9(8)13/h3-7H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYRZXZIRLSUVOR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC2=CN=C(C=C21)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001222522 | |
Record name | 6-Bromo-1-(1-methylethyl)-1H-pyrrolo[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001222522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1612172-57-2 | |
Record name | 6-Bromo-1-(1-methylethyl)-1H-pyrrolo[3,2-c]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1612172-57-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-1-(1-methylethyl)-1H-pyrrolo[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001222522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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